molecular formula C7H11F3O2S B14557217 1-(Trifluoromethanesulfonyl)hex-2-ene CAS No. 61795-13-9

1-(Trifluoromethanesulfonyl)hex-2-ene

Cat. No.: B14557217
CAS No.: 61795-13-9
M. Wt: 216.22 g/mol
InChI Key: AJFLUGNOXLWDKN-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)hex-2-ene is an organic compound with the molecular formula C7H11F3O2S It is characterized by the presence of a trifluoromethanesulfonyl group attached to a hex-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethanesulfonyl)hex-2-ene typically involves the reaction of hex-2-ene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Hex-2-ene} + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethanesulfonyl)hex-2-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The double bond in hex-2-ene allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Halogenation: Reacts with bromine or chlorine to form dihalogenated products.

    Hydrogenation: Catalytic hydrogenation using palladium or platinum catalysts converts the double bond to a single bond.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can replace the trifluoromethanesulfonyl group.

Major Products Formed

    Dihalogenated Products: Formed by addition of halogens.

    Hydrogenated Products: Formed by catalytic hydrogenation.

    Substituted Products: Formed by nucleophilic substitution.

Scientific Research Applications

1-(Trifluoromethanesulfonyl)hex-2-ene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethanesulfonyl)hex-2-ene depends on the specific reaction it undergoes. In addition reactions, the double bond in hex-2-ene acts as a nucleophile, attacking electrophiles such as halogens or hydrogen. In substitution reactions, the trifluoromethanesulfonyl group is replaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Trifluoromethanesulfonyl)hex-2-ene can be compared with other similar compounds such as:

    Hex-2-ene: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain reactions.

    1-(Trifluoromethanesulfonyl)but-2-ene: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    1-(Trifluoromethanesulfonyl)hexane: Saturated analog without the double bond, leading to different reactivity.

The uniqueness of this compound lies in its combination of a reactive double bond and a highly electron-withdrawing trifluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

61795-13-9

Molecular Formula

C7H11F3O2S

Molecular Weight

216.22 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)hex-2-ene

InChI

InChI=1S/C7H11F3O2S/c1-2-3-4-5-6-13(11,12)7(8,9)10/h4-5H,2-3,6H2,1H3

InChI Key

AJFLUGNOXLWDKN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCS(=O)(=O)C(F)(F)F

Origin of Product

United States

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